1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one
説明
This compound features a pyrrolidin-1-yl scaffold substituted with a cyclopropylmethoxy group at the 3-position and a 2,4-dimethoxyphenyl moiety linked via a propan-1-one backbone. Its design aligns with propan-1-one derivatives known for bioactivity, such as COX-2 inhibitors or antiplatelet agents .
特性
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-(2,4-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-22-16-7-5-15(18(11-16)23-2)6-8-19(21)20-10-9-17(12-20)24-13-14-3-4-14/h5,7,11,14,17H,3-4,6,8-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOWLCXPKUGEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(C2)OCC3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: 1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one
- Molecular Formula: C16H23N2O3
- Molecular Weight: 291.37 g/mol
The compound's biological activity is primarily attributed to its interactions with various molecular targets within the body:
- Receptor Binding: The pyrrolidine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.
- Antioxidant Activity: The presence of methoxy groups is often associated with antioxidant properties, which may protect cells from oxidative stress.
Antitumor Activity
Recent research indicates that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds with pyrrolidine frameworks have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that pyrazole derivatives (related compounds) exhibited strong cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting the potential of this class of compounds in cancer therapy .
Antimicrobial Properties
Compounds similar to 1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one have been evaluated for antimicrobial activity. Research has shown that certain pyrazole derivatives possess significant antibacterial and antifungal properties, which could be extrapolated to this compound based on structural similarities .
Study 1: Antitumor Efficacy
A study focusing on pyrrolidine-based compounds revealed that modifications to the structure could enhance cytotoxicity against cancer cells. The findings indicated a correlation between specific substituents on the phenyl ring and increased inhibitory effects on tumor growth .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | MDA-MB-231 | 10 | Cell cycle arrest |
Study 2: Antimicrobial Activity
Research conducted on related compounds demonstrated notable antimicrobial effects against various pathogens. The study utilized disk diffusion methods to assess efficacy:
| Compound | Pathogen Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 20 |
| Compound D | S. aureus | 18 |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Their Functional Groups
The compound shares structural motifs with several propan-1-one derivatives, including:
Key Differences and Implications
- Substituent Positioning : The 2,4-dimethoxyphenyl group in the target compound contrasts with the 3,4-dimethoxyphenyl group in 4g (). This positional variance significantly impacts electronic properties and receptor binding; 3,4-dimethoxy groups are associated with enhanced COX-2 selectivity .
- Pyrrolidine Modifications: The cyclopropylmethoxy group on pyrrolidine is unique compared to other derivatives (e.g., methylsulfonylphenyl in 4g or oxadiazole in ). Cyclopropyl groups are known to enhance metabolic stability and lipophilicity .
- Pharmacological Gaps: While 4g demonstrates potent COX-2 inhibition, the target compound’s lack of a sulfonyl or thio group may limit similar activity. Conversely, its cyclopropylmethoxy group could confer novel pharmacokinetic properties.
Research Findings and Trends
- COX-2 Selectivity : Derivatives with electron-withdrawing groups (e.g., methylsulfonyl in 4g ) exhibit higher COX-2 inhibition, while methoxy groups alone (as in the target compound) may prioritize other targets .
- Unmet Potential: No direct evidence exists for the target compound’s bioactivity, but its hybrid structure (cyclopropylmethoxy + dimethoxyphenyl) warrants investigation in kinase inhibition or anticancer studies, akin to TAS-120 ().
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
